(4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-thione
Overview
Description
(4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[45]decane-2-thione is a complex organic compound characterized by its unique spirocyclic structure and the presence of both phenylimino and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[45]decane-2-thione typically involves multiple steps, starting from readily available precursors
Formation of the Spirocyclic Core: This step often involves the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction with aniline or a substituted aniline derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl phenyl sulfone under photoredox conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The phenylimino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogenating agents or organometallic compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
(4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its spirocyclic structure and trifluoromethyl group may impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which (4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-thione exerts its effects involves its interaction with specific molecular targets. The phenylimino group can form hydrogen bonds or π-π interactions with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-one: Similar structure but with a carbonyl group instead of a thione group.
(4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The presence of the thione group in (4Z)-4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-thione imparts unique reactivity and binding properties compared to its analogs. This makes it particularly valuable in applications where sulfur-containing compounds are preferred.
Properties
IUPAC Name |
4-anilino-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-3-ene-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3S/c22-21(23,24)15-8-7-11-17(14-15)27-19(28)26-18(20(27)12-5-2-6-13-20)25-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQMLLBUWBWZEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=NC(=S)N2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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